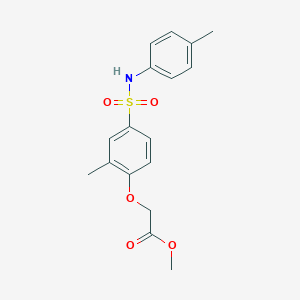
ethyl 1-(5-chloro-2-ethoxybenzenesulfonyl)piperidine-4-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethyl 1-(5-chloro-2-ethoxybenzenesulfonyl)piperidine-4-carboxylate, commonly known as CE-104, is a chemical compound that has gained significant attention in the scientific community due to its potential therapeutic applications. CE-104 is a piperidine derivative that has been synthesized through a series of chemical reactions. In
Wirkmechanismus
The exact mechanism of action of CE-104 is not fully understood. However, it is believed that CE-104 exerts its therapeutic effects through the modulation of various neurotransmitters and receptors in the brain. CE-104 has been shown to increase the levels of acetylcholine, dopamine, and norepinephrine in the brain, which are important neurotransmitters involved in cognitive function, mood regulation, and motor function.
Biochemical and Physiological Effects:
CE-104 has been shown to have a range of biochemical and physiological effects. In animal models, CE-104 has been shown to reduce inflammation and oxidative stress, which are believed to play a role in the development of neurodegenerative diseases. Additionally, CE-104 has been shown to improve cognitive function and motor function in animal models.
Vorteile Und Einschränkungen Für Laborexperimente
CE-104 has several advantages for lab experiments. It is easy to synthesize and has high purity, which makes it ideal for use in preclinical studies. Additionally, CE-104 has shown promising results in animal models, which provides a strong rationale for further investigation. However, there are also limitations to using CE-104 in lab experiments. The exact mechanism of action is not fully understood, which makes it difficult to design experiments that target specific pathways. Additionally, the effects of CE-104 may vary depending on the dose and duration of treatment.
Zukünftige Richtungen
There are several future directions for research on CE-104. One area of focus is the development of more potent and selective CE-104 analogs that target specific neurotransmitter systems. Additionally, further investigation is needed to fully understand the mechanism of action of CE-104 and how it interacts with other drugs. Finally, clinical trials are needed to determine the safety and efficacy of CE-104 in humans. Overall, CE-104 has shown promising results in preclinical studies and has the potential to be a valuable therapeutic agent for various neurological disorders.
Synthesemethoden
CE-104 is synthesized through a multi-step process that involves the reaction of piperidine with ethyl chloroformate and 5-chloro-2-ethoxybenzenesulfonyl chloride. The resulting product is then purified through recrystallization. The synthesis method has been optimized to produce high yields of CE-104 with high purity.
Wissenschaftliche Forschungsanwendungen
CE-104 has shown promising results in preclinical studies as a potential therapeutic agent for various neurological disorders such as Alzheimer's disease, Parkinson's disease, and depression. CE-104 has been shown to improve cognitive function, reduce inflammation, and protect against oxidative stress in animal models. Additionally, CE-104 has shown potential as a neuroprotective agent in traumatic brain injury and stroke.
Eigenschaften
IUPAC Name |
methyl 2-[2-methyl-4-[(4-methylphenyl)sulfamoyl]phenoxy]acetate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19NO5S/c1-12-4-6-14(7-5-12)18-24(20,21)15-8-9-16(13(2)10-15)23-11-17(19)22-3/h4-10,18H,11H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IZXXGHZGHBXRGG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NS(=O)(=O)C2=CC(=C(C=C2)OCC(=O)OC)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19NO5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![ethyl 4-{[N'-(1-methylpiperidin-4-ylidene)hydrazinecarbonyl]formamido}benzoate](/img/structure/B7704433.png)
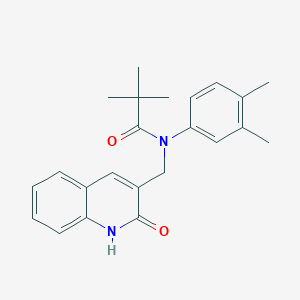
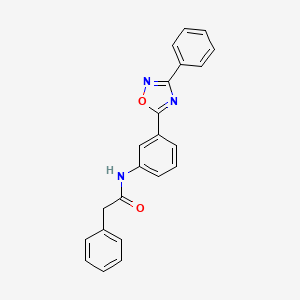

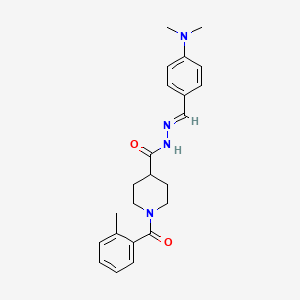
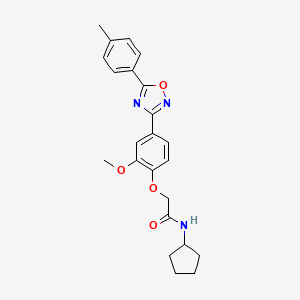
![2-{N-[(4-bromophenyl)methyl]benzenesulfonamido}-N-propylacetamide](/img/structure/B7704483.png)
![N-(1-isobutyl-6-methyl-1H-pyrazolo[3,4-b]quinolin-3-yl)-3-methoxybenzamide](/img/structure/B7704491.png)

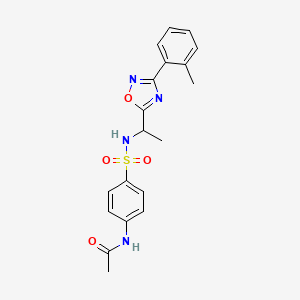
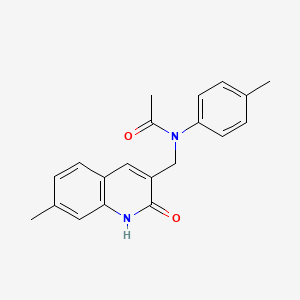
![4-((1-(sec-butyl)-6-methyl-1H-pyrazolo[3,4-b]quinolin-3-yl)amino)-4-oxobutanoic acid](/img/structure/B7704516.png)
![N-[2-chloro-5-(trifluoromethyl)phenyl]-5-oxo-3-phenyl-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B7704520.png)